tert-Butyl 5-acetylindoline-1-carboxylate
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Overview
Description
tert-Butyl 5-acetylindoline-1-carboxylate: is a synthetic organic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-acetylindoline-1-carboxylate typically involves the following steps:
Formation of Indoline Core: The indoline core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the 5-position.
tert-Butyl Protection: Finally, the carboxyl group is protected using tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-acetylindoline-1-carboxylate can undergo oxidation reactions to form corresponding indole derivatives.
Reduction: The compound can be reduced to form various reduced indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Substituted indoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 5-acetylindoline-1-carboxylate is used as an intermediate in the synthesis of various indoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indoline derivatives, including this compound, have shown potential as bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is used in medicinal chemistry for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 5-acetylindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The acetyl group and the indoline core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl 5-acetylindole-1-carboxylate: Similar structure but lacks the indoline core.
tert-Butyl 5-acetylindoline-2-carboxylate: Similar structure but with the carboxyl group at the 2-position.
tert-Butyl 5-acetylindoline-3-carboxylate: Similar structure but with the carboxyl group at the 3-position.
Uniqueness: tert-Butyl 5-acetylindoline-1-carboxylate is unique due to the specific positioning of the acetyl and tert-butyl groups, which can influence its reactivity and biological activity. The presence of the indoline core also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 5-acetyl-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(17)11-5-6-13-12(9-11)7-8-16(13)14(18)19-15(2,3)4/h5-6,9H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMYBBNRQVHRKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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